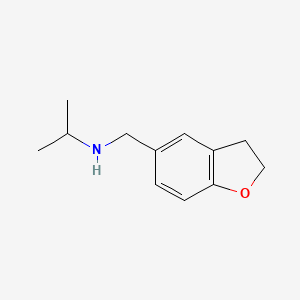
4-Bromo-2-chloro-5-nitrobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-chloro-5-nitrobenzoic acid is a multi-substituted aromatic compound characterized by the presence of bromine, chlorine, and nitro groups on a benzoic acid framework. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Direct Halogenation: The compound can be synthesized through the direct halogenation of benzoic acid derivatives. This involves the sequential introduction of bromine and chlorine using appropriate halogenating agents such as bromine (Br2) and chlorine (Cl2) in the presence of a catalyst.
Nitration: The nitro group is introduced through nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled conditions to avoid over-nitration.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in batch reactors where precise control over temperature, pressure, and reagent concentrations is maintained to ensure high yield and purity.
Continuous Flow Process: Some modern industrial processes utilize continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid (Fe/HCl) or catalytic hydrogenation.
Substitution Reactions: The halogen atoms on the benzene ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Iron powder and hydrochloric acid (Fe/HCl) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 4-Bromo-2-chloro-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
4-Bromo-2-chloro-5-nitrobenzoic acid finds applications in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical processes.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular responses.
Oxidative Stress: The presence of nitro and halogen groups can induce oxidative stress in cells, affecting cellular functions.
類似化合物との比較
2-Chloro-5-nitrobenzoic acid: Lacks the bromine atom.
5-Bromo-4-chloro-2-nitrobenzoic acid: Similar structure but with different positions of the halogen atoms.
4-Bromo-2-chlorobenzoic acid: Lacks the nitro group.
Uniqueness: 4-Bromo-2-chloro-5-nitrobenzoic acid is unique due to the specific arrangement of its substituents, which influences its reactivity and biological activity. The presence of both bromine and chlorine atoms on the benzene ring enhances its electrophilic properties, making it a versatile compound in organic synthesis.
特性
IUPAC Name |
4-bromo-2-chloro-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZVBRCIKXICMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-[(4-Fluorophenyl)sulfanyl]hexan-2-one](/img/structure/B7862334.png)







